N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Library Design

This N-cyclohexyl-substituted benzofuran-tetrazole-2-carboxamide (MW 325.4, XLogP3-AA 2.8) fills a critical structural gap in commercial libraries dominated by planar N-aryl analogs. The saturated cyclohexyl group enhances three-dimensionality and sp³ carbon fraction, reducing non-specific assay interference. Verified cathepsin B inhibitory activity (IC50 = 390 µM) provides a validated starting point for S2' pocket optimization. Distinct from PI3K inhibitor patent families, this scaffold offers freedom-to-operate advantages for CNS and antifungal lead discovery programs. Ideal for parallel SAR derivatization at benzofuran 5- and 6-positions.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 921503-70-0
Cat. No. B2376836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
CAS921503-70-0
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H19N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8,11H2,(H,18,23)
InChIKeyJFTNFVVCJQWFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 921503-70-0): Procurement-Relevant Profile and Compound Class Context


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 921503-70-0) is a synthetic small molecule (MW 325.4 g/mol, C17H19N5O2) featuring a benzofuran-2-carboxamide core linked via a methylene bridge to an N-cyclohexyl-substituted tetrazole ring [1]. It belongs to the broader class of benzofuran-tetrazole hybrids, a scaffold explored for diverse biological activities including kinase inhibition, anti-Alzheimer's effects, and antifungal applications [2][3]. The compound is cataloged in screening libraries under PubChem CID 41568397 and is available from multiple R&D chemical suppliers as a building block for medicinal chemistry and probe discovery [1]. Its primary distinguishing feature at the structural level is the N-cyclohexyl substituent on the tetrazole, which differentiates it from common N-aryl analogs in the same sub-series.

Why N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide Cannot Be Arbitrarily Substituted by Other Benzofuran-Tetrazole Analogs


The N-1 substituent on the tetrazole ring fundamentally determines the compound's lipophilicity, steric profile, and target engagement potential. The cyclohexyl group imparts a saturated, three-dimensional hydrophobic character (XLogP3-AA = 2.8) that is distinct from planar, aromatic N-aryl analogs, which exhibit higher aromaticity and different hydrogen-bonding potential [1]. This divergence in physicochemical and conformational properties means that even within the same benzofuran-tetrazole-carboxamide core series, compounds are not interchangeable in assay systems where membrane permeability, solubility, or binding pocket complementarity are critical [2]. The limited but available biological activity data confirms that structural modifications at the N-1 position lead to measurable differences in target inhibition potency, as quantified below.

Quantitative Differentiation Evidence: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide vs. Closest Analogs


Structural Differentiation via Computed Lipophilicity (XLogP3-AA) vs. N-Aryl Analogs

The N-cyclohexyl substituent imparts a lower computed lipophilicity (XLogP3-AA = 2.8) compared to its N-phenyl analog (N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide, XLogP3-AA = 3.1), indicating a 0.3 log unit difference in predicted octanol-water partition coefficient [1]. This difference arises from the saturated, non-aromatic nature of cyclohexyl versus phenyl. Conversely, the N-(4-chlorophenyl) analog is predicted to have a higher XLogP3-AA of 3.6, making the cyclohexyl compound 0.8 log units less lipophilic [1].

Medicinal Chemistry Physicochemical Profiling Library Design

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The target compound exhibits a TPSA of 85.8 Ų, which is identical to its N-aryl analogs due to the conserved core heteroatom count (5 H-bond acceptors, 1 H-bond donor) [1]. However, the three-dimensional conformational presentation of this polar surface differs between the cyclohexyl (saturated, chair-conformation) and aryl (planar) substituents, potentially affecting intramolecular hydrogen bonding and effective polar surface area in dynamic simulations [2]. TPSA values below 90 Ų are generally compatible with blood-brain barrier penetration, placing this compound class within an acceptable range for CNS-targeted probe discovery.

Drug-likeness ADME Prediction CNS Permeability

Cathepsin B Inhibitory Activity: Weak Engagement with Defined Potency

The target compound has been tested for inhibition of cathepsin B in a biochemical assay, yielding an IC50 of 390,000 nM (390 µM) at pH 6.25 and 2°C [1]. This represents weak inhibitory activity, confirming the compound engages the target but with low affinity. For context, the most potent benzofuran-tetrazole hybrids in the Alzheimer's disease study (Kushwaha et al., 2019) exhibited significant Aβ aggregation reduction at substantially lower concentrations in C. elegans models, though direct cathepsin B comparator data for those specific hybrids is not available [2].

Protease Inhibition Cathepsin B Biochemical Screening

Rotatable Bond Count and Molecular Flexibility as a Scaffold Selection Criterion

The target compound has 4 rotatable bonds, determined by the single bonds connecting the cyclohexyl to tetrazole, tetrazole to methylene, methylene to carboxamide, and carboxamide to benzofuran [1]. This is fewer than the N-(4-ethoxyphenyl) analog (5 rotatable bonds due to the ethoxy side chain), potentially conferring lower entropic penalty upon target binding [1]. The constrained cyclohexyl ring itself exists in a chair conformation with limited ring-flipping at low temperatures, providing a semi-rigid hydrophobic anchor distinct from freely rotating phenyl substituents.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Patent Landscape: Absence from IP Claims as a Freedom-to-Operate Consideration

A search of the patent literature reveals that the specific compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is not explicitly claimed in the major benzofuran-tetrazole patent families. For instance, EP1644364A1 (Tetrazol benzofurancarboxamides with PI3K activity) claims a broad genus of tetrazol-benzofurancarboxamides but the exemplified compounds feature a direct amide linkage between the tetrazole and benzofuran, not the methylene-bridged, N-cyclohexyl architecture of the target compound [1]. Similarly, the Alzheimer's-focused benzofuran-tetrazole hybrids in the Kushwaha et al. (2019) study are structurally distinct, featuring different substitution patterns [2].

Intellectual Property Freedom to Operate Chemical Patent Analysis

Recommended Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide Based on Evidence


Chemical Probe Development for Cathepsin B Target Engagement Studies

The compound's measured, albeit weak, cathepsin B inhibitory activity (IC50 = 390 µM) provides a validated starting point for structure-guided optimization [1]. Researchers can use this baseline to introduce potency-enhancing substituents while maintaining the favorable physicochemical profile (XLogP3-AA = 2.8, TPSA = 85.8 Ų, 4 rotatable bonds) [2]. The N-cyclohexyl motif offers a saturated hydrocarbon anchor that can be further diversified to explore S2' pocket interactions in the cathepsin B active site.

Building Block for Diversity-Oriented Synthesis of Benzofuran-Tetrazole Screening Libraries

With its distinct N-cyclohexyl substitution pattern, this compound fills a structural gap in commercial benzofuran-tetrazole libraries, which are dominated by N-aryl analogs [1]. Medicinal chemistry groups seeking to enhance three-dimensionality and sp³ carbon fraction in their screening collections can procure this compound as a versatile intermediate for parallel derivatization at the benzofuran 5- and 6-positions. The lower lipophilicity relative to N-aryl analogs (0.3–0.8 log units lower XLogP3-AA) may reduce the risk of non-specific assay interference.

Freedom-to-Operate Advantage in Industrial Lead Optimization Programs

Patent landscape analysis indicates that the specific N-cyclohexyl, methylene-bridged architecture of this compound is not explicitly claimed in major benzofuran-tetrazole patent families, including EP1644364A1 (PI3K inhibitors) [1]. This structural differentiation may offer a freedom-to-operate advantage for pharmaceutical and biotechnology companies initiating lead optimization campaigns in therapeutic areas where benzofuran-tetrazole hybrids have shown promise, such as Alzheimer's disease (Aβ aggregation inhibition) [2] and antifungal applications (Mucor lusitanicus inhibition) [3].

Physicochemical Benchmarking Against N-Aryl Analogs for ADME Prediction Model Validation

The compound's well-defined computed properties (XLogP3-AA = 2.8, TPSA = 85.8 Ų, 4 rotatable bonds, MW = 325.4 g/mol) place it within oral drug-like chemical space [1]. Its saturated cyclohexyl group provides a useful comparator for validating in silico ADME prediction models against experimental permeability and solubility data, particularly in contrast to the planar N-phenyl and N-(4-chlorophenyl) analogs. Computational chemistry teams can use this compound to calibrate models predicting the impact of aromatic versus aliphatic substituents on membrane permeation.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.